IMP 243

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C57H86N20O14S2 |

|---|---|

Molecular Weight |

1339.6 g/mol |

IUPAC Name |

N'-[2-[[(5S)-5-acetamido-6-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2Z)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide |

InChI |

InChI=1S/C57H86N20O14S2/c1-35(78)72-41(9-3-5-21-62-49(84)29-67-47(82)17-15-45(80)64-24-19-37-27-60-33-69-37)54(89)76-43(26-36-11-13-39(79)14-12-36)56(91)75-42(10-4-6-22-63-50(85)30-68-48(83)18-16-46(81)65-25-20-38-28-61-34-70-38)55(90)74-40(52(58)87)8-2-7-23-66-53(88)44(32-92)73-51(86)31-71-77-57(59)93/h11-14,27-28,31,33-34,40-44,79,92H,2-10,15-26,29-30,32H2,1H3,(H2,58,87)(H,60,69)(H,61,70)(H,62,84)(H,63,85)(H,64,80)(H,65,81)(H,66,88)(H,67,82)(H,68,83)(H,72,78)(H,73,86)(H,74,90)(H,75,91)(H,76,89)(H3,59,77,93)/b71-31-/t40-,41-,42-,43+,44-/m0/s1 |

InChI Key |

CWGLLPDNNMQXPN-PDKNMLPSSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)N[C@@H](CCCCNC(=O)[C@H](CS)NC(=O)/C=N\NC(=S)N)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCNC(=O)CNC(=O)CCC(=O)NCCC3=CN=CN3)C(=O)NC(CCCCNC(=O)C(CS)NC(=O)C=NNC(=S)N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of TAK-243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-243, a first-in-class small molecule inhibitor, is a potent and selective antagonist of the Ubiquitin-Activating Enzyme (UAE), also known as UBA1. By forming a covalent adduct with ubiquitin, TAK-243 effectively stalls the initial and critical step of the ubiquitin-proteasome system (UPS). This blockade leads to a depletion of ubiquitin-protein conjugates, triggering a cascade of cellular events including proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides a comprehensive overview of the mechanism of action of TAK-243, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: Inhibition of Ubiquitin-Activating Enzyme (UAE/UBA1)

The primary molecular target of TAK-243 is the Ubiquitin-Activating Enzyme (UAE or UBA1), the apex E1 enzyme in the ubiquitination cascade.[1][2] Ubiquitination is a fundamental post-translational modification process that governs protein homeostasis and regulates a myriad of cellular processes.

TAK-243 acts as a mechanism-based inhibitor. It mimics adenosine (B11128) monophosphate (AMP) and binds to the adenylation site of UAE. This binding facilitates the formation of a stable, covalent adduct between TAK-243 and ubiquitin.[3][4] This TAK-243-ubiquitin adduct effectively sequesters the enzyme, preventing it from transferring ubiquitin to E2 conjugating enzymes and thereby halting the entire ubiquitination cascade.[5]

Downstream Cellular Consequences of UAE Inhibition

The inhibition of UAE by TAK-243 instigates a series of downstream events that collectively contribute to its anti-neoplastic activity.

Depletion of Ubiquitinated Proteins and Accumulation of Free Ubiquitin

Treatment with TAK-243 leads to a rapid and dose-dependent decrease in the levels of both mono- and poly-ubiquitinated proteins within the cell.[6][7] Concurrently, there is an accumulation of free ubiquitin.[3] This disruption of the ubiquitin pool is a direct consequence of UAE inhibition and serves as a key biomarker of TAK-243 activity.

Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR)

The impairment of protein degradation pathways results in the accumulation of misfolded and unfolded proteins, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).[3][8] TAK-243 has been shown to activate all three canonical UPR pathways:

-

PERK Pathway: Leads to the phosphorylation of eIF2α and increased translation of ATF4.

-

IRE1 Pathway: Results in the splicing of XBP1 mRNA.

-

ATF6 Pathway: Involves the cleavage and activation of the ATF6 transcription factor.[8]

The sustained activation of the UPR ultimately triggers apoptosis.

Cell Cycle Arrest and Impairment of DNA Damage Repair

TAK-243 treatment has been shown to cause cell cycle arrest, primarily at the G1 and G2/M phases.[4] This is attributed to the stabilization of key cell cycle regulatory proteins that are normally targeted for proteasomal degradation. Furthermore, TAK-243 impairs DNA damage repair pathways, rendering cancer cells more susceptible to DNA-damaging agents.[1][9]

Quantitative Data Summary

The anti-proliferative activity of TAK-243 has been evaluated across a broad range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Anti-proliferative Activity of TAK-243 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | 15-40 | [6] |

| TEX | Acute Myeloid Leukemia | 15-40 | [6] |

| U937 | Acute Myeloid Leukemia | 15-40 | [6] |

| NB4 | Acute Myeloid Leukemia | 15-40 | [6] |

| MM1.S | Multiple Myeloma | Not specified | [8] |

| U266 | Multiple Myeloma | Not specified | [8] |

| NCI-H1184 | Small-Cell Lung Cancer | 10.2 | [9] |

| NCI-H196 | Small-Cell Lung Cancer | 367.3 | [9] |

| KB-3-1 | Cervical Cancer | Not specified | [10] |

| KB-C2 (ABCB1-overexpressing) | Cervical Cancer | 37.45-fold increase vs. parental | [10] |

| SW620 | Colon Cancer | Not specified | [10] |

| SW620/Ad300 (ABCB1-overexpressing) | Colon Cancer | 28.46-fold increase vs. parental | [10] |

Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg, s.c., twice weekly | Significant delay in tumor growth | [6] |

| Primary AML | Acute Myeloid Leukemia | 20 mg/kg, s.c., twice weekly | Reduced tumor burden | [6] |

| JHU-LX33 | Small-Cell Lung Cancer | Not specified | 66% with Olaparib | [9] |

| SCRX-Lu149 CN | Small-Cell Lung Cancer | 20 mg/kg with radiotherapy | 91% with radiotherapy | [9] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of TAK-243.

Western Blotting for Ubiquitinated Proteins and UPR Markers

Objective: To assess the effect of TAK-243 on protein ubiquitination and the activation of the Unfolded Protein Response.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines are cultured under standard conditions and treated with varying concentrations of TAK-243 or vehicle control for specified time periods (e.g., 2, 4, 8, 24 hours).

-

Protein Extraction: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against ubiquitin, specific ubiquitinated proteins (e.g., histone H2B), UPR markers (e.g., p-PERK, ATF4, CHOP, sXBP1), and a loading control (e.g., β-actin or GAPDH).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and chemiluminescence is detected using an imaging system.

Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and pro-apoptotic effects of TAK-243 on cancer cells.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at an appropriate density.

-

Drug Treatment: After allowing cells to adhere, they are treated with a range of TAK-243 concentrations for 24, 48, or 72 hours.

-

Viability Assessment (MTT or CellTiter-Glo Assay):

-

MTT: MTT reagent is added to each well and incubated. The resulting formazan (B1609692) crystals are solubilized, and absorbance is measured.

-

CellTiter-Glo: CellTiter-Glo reagent is added to each well, and luminescence is measured.

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

Cells are harvested and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

-

Mechanisms of Resistance

Preclinical studies have identified potential mechanisms of resistance to TAK-243. Overexpression of the drug efflux pump ABCB1 (MDR1) has been shown to confer resistance by actively transporting TAK-243 out of the cell.[10][11][12] Additionally, missense mutations in the adenylation domain of UBA1 can reduce the binding of TAK-243, leading to acquired resistance.[7]

Conclusion

TAK-243 represents a novel therapeutic strategy that targets a critical node in the ubiquitin-proteasome system. Its mechanism of action, centered on the irreversible inhibition of UAE, leads to profound proteotoxic stress and apoptosis in cancer cells. The preclinical data strongly support its continued investigation in clinical trials for a variety of hematological and solid tumors.[13] Understanding its detailed mechanism, including potential resistance pathways, is crucial for optimizing its clinical development and identifying patient populations most likely to benefit from this innovative therapy.

References

- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imrpress.com [imrpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

TAK-243: A First-in-Class UBA1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical regulator of cellular protein homeostasis, and its dysregulation is a hallmark of many cancers. Targeting the UPS has proven to be a successful therapeutic strategy, with proteasome inhibitors being a key example. TAK-243 (formerly MLN7243) is a pioneering, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), the apical enzyme in the ubiquitin conjugation cascade. By inhibiting UBA1, TAK-243 disrupts the entire ubiquitination process, leading to a cascade of cellular events that culminate in cancer cell death. This technical guide provides a comprehensive overview of TAK-243, including its mechanism of action, preclinical and in vivo efficacy across various cancer models, and detailed experimental protocols for its evaluation.

Introduction to the Ubiquitin-Proteasome System and UBA1

The UPS is a complex and tightly regulated network of enzymes responsible for the degradation of the majority of intracellular proteins. This process, known as ubiquitination, involves a three-step enzymatic cascade:

-

E1 Ubiquitin-Activating Enzyme (UBA1): UBA1 activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond. UBA1 is the primary E1 enzyme, responsible for over 99% of cellular ubiquitylation.[1][2]

-

E2 Ubiquitin-Conjugating Enzymes: The activated ubiquitin is then transferred to one of several dozen E2 enzymes.

-

E3 Ubiquitin Ligases: E3 ligases provide substrate specificity by recognizing specific proteins and catalyzing the transfer of ubiquitin from the E2 enzyme to the target protein.

This cascade results in the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination) to the substrate protein. Polyubiquitinated proteins are subsequently recognized and degraded by the 26S proteasome. The UPS plays a pivotal role in regulating numerous cellular processes, including cell cycle progression, DNA damage repair, signal transduction, and apoptosis.[1][3] Given its central role, the UPS, and particularly UBA1, represents a compelling target for cancer therapy.[4][5]

TAK-243: Mechanism of Action

TAK-243 is a mechanism-based inhibitor of UBA1.[3] It functions by forming an irreversible covalent adduct with ubiquitin at the UBA1 active site, specifically mimicking the ubiquitin-adenosine monophosphate (AMP) intermediate.[6] This TAK-243-ubiquitin adduct effectively sequesters the enzyme, preventing the downstream transfer of ubiquitin to E2 enzymes and thereby halting the entire ubiquitination cascade.[4][7]

The inhibition of UBA1 by TAK-243 leads to several downstream cellular consequences:

-

Depletion of Ubiquitin Conjugates: Treatment with TAK-243 results in a rapid decrease in both mono- and poly-ubiquitinated proteins.[3][8]

-

Proteotoxic Stress: The accumulation of misfolded and undegraded proteins due to impaired proteasomal degradation induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[8][9]

-

Cell Cycle Arrest: TAK-243 causes cell cycle arrest at the G1 and G2/M phases.[6]

-

Impaired DNA Damage Repair: The drug disrupts DNA damage repair pathways, including translesion synthesis (TLS), Fanconi Anemia (FA), and homologous recombination (HR), by preventing the essential monoubiquitination of key proteins like PCNA and FANCD2.[3][10]

-

Induction of Apoptosis: The culmination of these cellular stresses leads to the induction of apoptosis in cancer cells.[8][11]

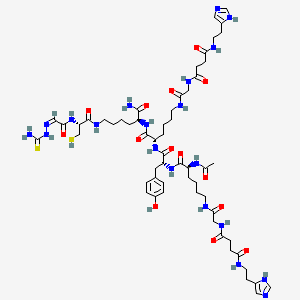

dot

Figure 1: Mechanism of action of TAK-243 as a UBA1 inhibitor.

Preclinical Efficacy of TAK-243

TAK-243 has demonstrated potent anti-proliferative activity across a wide range of hematologic and solid tumor models.

In Vitro Activity

The in vitro cytotoxic activity of TAK-243 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its potency.

| Cancer Type | Cell Lines | IC50 / EC50 (nM) | Reference(s) |

| Acute Myeloid Leukemia (AML) | OCI-AML2, TEX, U937, NB4 | 15 - 40 | [12] |

| Primary AML Samples (18/21) | < 75 | [12] | |

| Small Cell Lung Cancer (SCLC) | 26 SCLC cell lines | Median: 15.8 (Range: 10.2 - 367.3) | |

| Adrenocortical Carcinoma (ACC) | CU-ACC1, CU-ACC2, NCI-H295R | Potent activity (specific values not detailed in snippets) | [8][13] |

| Patient-Derived Organoids | Nanomolar range | [8] | |

| Various Cancers | 31 cell lines (including 2 SCLC) | SCLC mean: 8.5; Other cancers mean: 338 | [4][7] |

In Vivo Activity

TAK-243 has demonstrated significant anti-tumor activity in various mouse xenograft models at well-tolerated doses.

| Cancer Model | Dosing Regimen | Outcome | Reference(s) |

| Acute Myeloid Leukemia (AML) | 20 mg/kg, s.c., twice weekly (OCI-AML2 xenograft) | Significant delay in tumor growth (T/C = 0.02) | [12][14] |

| (Primary AML xenograft) | Reduced leukemic burden, targeted leukemic stem cells | [14][15] | |

| Adrenocortical Carcinoma (ACC) | 10 and 20 mg/kg, i.p., twice weekly (H295R xenograft) | Significant tumor growth inhibition at 20 mg/kg | [16] |

| Diffuse Large B-cell Lymphoma | Doses not specified in snippets (WSU-DLCL2 xenograft) | Antitumor activity | [17] |

| Colon Cancer | Doses not specified in snippets (HCT-116 xenograft) | Antitumor activity | [17] |

| Non-Small Cell Lung Cancer (NSCLC) | Doses not specified in snippets (PHTX-132Lu primary xenograft) | Antitumor activity | [17] |

| Multiple Myeloma | Doses not specified in snippets (MM1.S xenograft) | Antitumor activity | [17] |

| Glioblastoma | Doses not specified in snippets (GSC2-derived intracranial tumors) | Delayed tumor growth, prolonged survival | [11] |

| Small Cell Lung Cancer (SCLC) | 20 mg/kg (in combination with radiotherapy) | Tumor growth inhibition | [4] |

Combination Therapies

The mechanism of TAK-243, particularly its impact on DNA damage repair, provides a strong rationale for its use in combination with genotoxic agents and other targeted therapies.

| Combination Agent | Cancer Model | Outcome | Reference(s) |

| Cisplatin/Etoposide | Small Cell Lung Cancer (SCLC) cell lines | Synergistic effect | [18] |

| Olaparib (PARP inhibitor) | SCLC cell lines and PDX | Synergistic effect, especially in a resistant PDX model | [4][18] |

| Radiotherapy | SCLC PDX | Radiosensitization, significant tumor growth inhibition | [4] |

| Mitotane, Etoposide, Cisplatin | Adrenocortical Carcinoma (ACC) cell lines | Synergistic or additive effects | [8][13] |

| Venetoclax, Navitoclax (BCL2 inhibitors) | ACC preclinical models (including organoids and xenografts) | Highly synergistic | [8][13] |

| Carboplatin, Docetaxel | Xenograft models | Synergistic and additive anti-tumor benefits | [10] |

| Immune Checkpoint Blockade (ICB) | Syngeneic mouse models | Significant synergy |

Signaling Pathways and Biomarkers

The inhibition of UBA1 by TAK-243 impacts multiple signaling pathways.

dot

Figure 2: Signaling pathways affected by TAK-243-mediated UBA1 inhibition.

Potential Biomarkers of Response and Resistance:

-

Sensitivity: Gene sets associated with the cell cycle, DNA and chromatin organization, and DNA damage repair have been linked to TAK-243 sensitivity in SCLC.[4][18]

-

Resistance:

-

Gene sets related to cellular respiration, translation, and neurodevelopment are associated with resistance in SCLC.[4][18]

-

Overexpression of the drug efflux pump ABCB1 (MDR1) can confer resistance to TAK-243.[2][13]

-

Missense mutations in the adenylation domain of UBA1 have been identified in TAK-243-resistant AML cells.[15]

-

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate TAK-243.

In Vitro Cell Viability Assay

dot

Figure 3: General workflow for an in vitro cell viability assay.

Protocol:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of TAK-243 (typically serial dilutions) for a specified duration (e.g., 72 hours).[8]

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTS-based assay, is added to each well.[8][19]

-

Data Acquisition: The luminescence or absorbance is read using a plate reader.

-

Analysis: The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 or EC50 values.

Western Blotting for Pharmacodynamic Markers

Protocol:

-

Treatment and Lysis: Cells are treated with TAK-243 for the desired time points. Subsequently, cells are washed and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as total ubiquitin, ubiquitylated H2B, cleaved PARP, p53, or markers of the UPR.[1][8] This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

dot

Figure 4: General workflow for a mouse xenograft study.

Protocol:

-

Animal Models: Immunodeficient mice (e.g., SCID or NOD-SCID) are used.[14]

-

Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.[12][14]

-

Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. TAK-243 is administered via a clinically relevant route (e.g., intraperitoneally or subcutaneously) at a defined dose and schedule (e.g., 20 mg/kg, twice weekly).[4][14][16]

-

Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly) with calipers. Animal body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Assessment: At the end of the study, tumors can be excised and analyzed for target engagement (e.g., levels of ubiquitinated proteins) and markers of apoptosis (e.g., cleaved caspase-3) by Western blotting or immunohistochemistry.[16]

Clinical Development

TAK-243 is currently being evaluated in clinical trials for patients with advanced solid tumors, lymphomas, and hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[10][20][21] These trials are designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of TAK-243.[10][20]

Conclusion

TAK-243 represents a novel and promising therapeutic strategy that targets the apex of the ubiquitin-proteasome system. Its potent, mechanism-based inhibition of UBA1 leads to widespread disruption of cellular processes essential for cancer cell survival, including protein homeostasis, cell cycle progression, and DNA damage repair. The robust preclinical and in vivo data, both as a monotherapy and in combination with other anti-cancer agents, underscore its potential to address unmet needs in oncology, including overcoming drug resistance. The ongoing clinical evaluation of TAK-243 will be crucial in defining its role in the treatment of various cancers. This guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of UBA1 inhibition as a therapeutic modality.

References

- 1. researchgate.net [researchgate.net]

- 2. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting the Ubiquitin-Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Facebook [cancer.gov]

- 21. Facebook [cancer.gov]

The Role of TAK-243 in the Ubiquitin-Proteasome System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, making it a prime target for therapeutic intervention. TAK-243 (formerly known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the Ubiquitin Activating Enzyme (UAE or UBA1), the apical enzyme in the ubiquitination cascade.[1][2][3] This technical guide provides an in-depth overview of TAK-243's mechanism of action, its multifaceted role in the UPS, and detailed methodologies for its preclinical evaluation.

Introduction to the Ubiquitin-Proteasome System

The UPS is a highly regulated and complex enzymatic cascade responsible for the degradation of the majority of intracellular proteins. This process, known as ubiquitination, involves the covalent attachment of ubiquitin, a small 76-amino acid protein, to target substrates. This tagging marks the protein for degradation by the 26S proteasome. The ubiquitination cascade is a three-step enzymatic process:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 to the substrate.

This process can result in the attachment of a single ubiquitin molecule (monoubiquitination) or a chain of ubiquitin molecules (polyubiquitination), with different chain linkages dictating the fate of the substrate protein. The UPS governs a vast array of cellular processes, including signal transduction, cell cycle progression, DNA damage repair, and apoptosis.[4]

TAK-243: Mechanism of Action

TAK-243 is a mechanism-based inhibitor of UAE.[1] It acts by forming a covalent adduct with ubiquitin in the active site of UAE, specifically mimicking the ubiquitin-adenylate intermediate.[2][5] This irreversible binding prevents the transfer of activated ubiquitin to E2 conjugating enzymes, thereby halting the entire ubiquitination cascade.[4][6] The inhibition of UAE by TAK-243 leads to a global depletion of both mono- and poly-ubiquitinated proteins within the cell.[1][6]

Cellular Consequences of UAE Inhibition by TAK-243

The global shutdown of protein ubiquitination by TAK-243 triggers a cascade of cellular events, ultimately leading to cancer cell death.

-

Proteotoxic Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded and unfolded proteins, which are normally cleared by the UPS, induces proteotoxic stress. This activates the Unfolded Protein Response (UPR), a cellular stress response pathway originating in the endoplasmic reticulum (ER).[5]

-

Cell Cycle Arrest: The degradation of key cell cycle regulatory proteins, such as cyclins, is ubiquitin-dependent. Inhibition of their degradation by TAK-243 leads to cell cycle arrest, primarily at the G1 and G2/M phases.[2]

-

Impairment of DNA Damage Repair (DDR): Monoubiquitination plays a crucial role in the DNA damage response, particularly in pathways like the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. TAK-243-mediated inhibition of UAE prevents the monoubiquitination of key DDR proteins like FANCD2 and PCNA, thereby impairing the cell's ability to repair DNA damage.

-

Induction of Apoptosis: The culmination of proteotoxic stress, cell cycle arrest, and impaired DNA damage repair overwhelms the cell's coping mechanisms, leading to the activation of apoptotic pathways and programmed cell death.[5]

Quantitative Data on TAK-243

In Vitro Potency and Selectivity

TAK-243 is a highly potent inhibitor of UAE with an IC50 in the low nanomolar range. It also exhibits selectivity over other E1 enzymes.

| Target Enzyme | IC50 (nM) | Assay Type |

| UAE (UBA1) | 1 ± 0.2 | UBCH10 E2 transthiolation assay |

| UBA6 (Fat10-activating enzyme) | 7 ± 3 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |

| NAE (NEDD8-activating enzyme) | 28 ± 11 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |

| SAE (SUMO-activating enzyme) | 850 ± 180 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |

| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |

| ATG7 (autophagy-activating enzyme) | >10,000 | E1–UBL-dependent pyrophosphate exchange (PPiX) activity |

Data compiled from multiple sources.[6][7]

Anti-proliferative Activity in Cancer Cell Lines

TAK-243 demonstrates broad anti-proliferative activity across a range of cancer cell lines.

| Cancer Type | Cell Line | IC50 / EC50 (nM) | Assay Duration |

| Acute Myeloid Leukemia (AML) | OCI-AML2 | 15 - 40 | 48 hours |

| Acute Myeloid Leukemia (AML) | TEX | 15 - 40 | 48 hours |

| Acute Myeloid Leukemia (AML) | U937 | 15 - 40 | 48 hours |

| Acute Myeloid Leukemia (AML) | NB4 | 15 - 40 | 48 hours |

| Multiple Myeloma | MM1.S | 25 | 24 hours |

| Multiple Myeloma | Primary Patient Samples | 50 - 200 | 72 hours |

| Small-Cell Lung Cancer (SCLC) | Various | Median: 15.8 | Not Specified |

| Adrenocortical Carcinoma (ACC) | Primary Patient Organoids | Varies | Not Specified |

| Various Tumor Types | Various | 6 - 1310 | Not Specified |

Data compiled from multiple sources.[2][4][8]

In Vivo Efficacy in Xenograft Models

TAK-243 has demonstrated significant anti-tumor activity in various preclinical xenograft models.

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |

| Multiple Myeloma (MM1.S) | 12.5 mg/kg IV, twice weekly for 2 weeks | 60 | Tumor growth inhibition at 14 days. |

| Multiple Myeloma (MOLP-8) | 12.5 mg/kg IV, twice weekly for 2 weeks | 73 | Tumor growth inhibition at 14 days. |

| Acute Myeloid Leukemia (OCI-AML2) | 20 mg/kg SC, twice weekly | Significant delay in tumor growth (T/C = 0.02) | No observed toxicity. |

| Adrenocortical Carcinoma (H295R) | 20 mg/kg IP, twice weekly | Significant | Decreased ubiquitylated proteins and induced apoptosis in tumors. |

| Small-Cell Lung Cancer (PDX) | 20 mg/kg IV, biweekly for 5 weeks | Synergy with olaparib | Overcame resistance to single agents. |

Data compiled from multiple sources.[8][9][10][11]

Experimental Protocols

Western Blot Analysis of Ubiquitinated Proteins

This protocol details the detection of changes in global protein ubiquitination following TAK-243 treatment.

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of TAK-243 or vehicle control (e.g., DMSO) for the indicated time points.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails, and crucially, a deubiquitinase (DUB) inhibitor such as N-ethylmaleimide (NEM) to preserve ubiquitin conjugates.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin (to detect global ubiquitination) or a specific protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of TAK-243 for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis (Annexin V/PI) Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with TAK-243 as described for the cell viability assay. Harvest both adherent and floating cells and wash with cold PBS.

-

Cell Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

TAK-243 represents a novel and promising therapeutic strategy that targets the ubiquitin-proteasome system at its apex. By potently and selectively inhibiting UAE, TAK-243 induces a cascade of cellular stresses that are particularly detrimental to cancer cells, which are often highly dependent on a functional UPS for their survival and proliferation. The preclinical data summarized in this guide highlight the significant anti-tumor activity of TAK-243 across a broad range of malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of UAE inhibition with TAK-243 in the treatment of cancer.[12][13]

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT (Assay protocol [protocols.io]

- 5. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]

- 6. Detect Protein Ubiquitination by Immunoprecipitation | MtoZ Biolabs [mtoz-biolabs.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. labordoc.ilo.org [labordoc.ilo.org]

- 9. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

TAK-243: A Technical Guide to its Induction of Endoplasmic Reticulum Stress in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1), represents a novel therapeutic strategy in oncology. By disrupting the initial step of the ubiquitin-proteasome system (UPS), TAK-243 induces potent proteotoxic stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent endoplasmic reticulum (ER) stress-mediated apoptosis in a wide range of tumor cells. This technical guide provides an in-depth overview of the mechanism of action of TAK-243, focusing on its role in inducing ER stress. It includes a summary of key quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the core signaling pathways.

Introduction: The Ubiquitin-Proteasome System and the Role of UBA1

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, thereby controlling a myriad of cellular processes including cell cycle progression, signal transduction, and apoptosis. The process is initiated by the ATP-dependent activation of ubiquitin by the E1 ubiquitin-activating enzyme, UBA1. This activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme, and finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin to the target protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional UPS to maintain protein homeostasis and degrade misfolded or damaged proteins.[1] Inhibition of the UPS has therefore emerged as a successful anti-cancer strategy. While proteasome inhibitors like bortezomib (B1684674) have seen clinical success, targeting the upstream enzyme UBA1 offers a distinct and potent mechanism to disrupt the entire ubiquitination cascade.[2]

TAK-243: Mechanism of Action

TAK-243 is a small molecule that selectively and potently inhibits UBA1. It forms a covalent adduct with ubiquitin in the UBA1 active site, preventing the adenylation of ubiquitin and its subsequent transfer to E2 enzymes.[3] This blockade of the initial step of the ubiquitination pathway leads to a global shutdown of protein ubiquitination, resulting in the accumulation of ubiquitinated substrates and misfolded proteins.[1][4] This accumulation of unfolded proteins within the endoplasmic reticulum triggers a cellular stress response known as the Unfolded Protein Response (UPR), a key driver of TAK-243-induced tumor cell death.[5][6]

Induction of Endoplasmic Reticulum Stress and the Unfolded Protein Response

The accumulation of unfolded proteins in the ER lumen, induced by TAK-243, activates the three primary sensor proteins of the UPR: PERK, IRE1α, and ATF6.[7][8]

-

The PERK Pathway: Upon activation, PERK (Protein kinase R-like endoplasmic reticulum kinase) dimerizes and autophosphorylates. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER.[5] However, this phosphorylation paradoxically promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[6] ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[5][9]

-

The IRE1α Pathway: Inositol-requiring enzyme 1α (IRE1α) is a transmembrane protein with both kinase and endoribonuclease activity. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. This activated RNase domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1), leading to the translation of a potent transcription factor, XBP1s.[7] XBP1s upregulates the expression of genes involved in ER-associated degradation (ERAD) and protein folding.[7]

-

The ATF6 Pathway: Activating Transcription Factor 6 (ATF6) is a transmembrane protein that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases.[8] The resulting cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and acts as a transcription factor to upregulate the expression of ER chaperones and components of the ERAD pathway.[7]

Sustained activation of these UPR pathways, particularly the PERK-ATF4-CHOP axis, ultimately shifts the cellular response from adaptation to apoptosis, leading to tumor cell death.[5][6]

Signaling Pathway Diagrams

Quantitative Data on TAK-243 Activity

The anti-tumor activity of TAK-243 has been demonstrated across a variety of preclinical models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of TAK-243 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM1.S | Multiple Myeloma | 23 | [10] |

| U266 | Multiple Myeloma | Not Specified | [7] |

| OCI-AML2 | Acute Myeloid Leukemia | 23 | [10] |

| DLBCL Cell Lines (Panel) | Diffuse Large B-Cell Lymphoma | Not specified, but potent | [5] |

| U251 | Glioblastoma | ~15-400 | [11] |

| LN229 | Glioblastoma | ~15-400 | [11] |

| H295R | Adrenocortical Carcinoma | Not Specified | [12] |

| SW-13 | Adrenocortical Carcinoma | Not Specified | [12] |

| SCLC Cell Lines (Panel) | Small-Cell Lung Cancer | Median: 15.8 | [13] |

Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| MM1.S | Multiple Myeloma | 12.5 mg/kg BIW or 25 mg/kg QW | Significant tumor growth inhibition | [7] |

| MOLP-8 | Multiple Myeloma | 12.5 mg/kg BIW or 25 mg/kg QW | Significant tumor growth inhibition | [7] |

| OCI-AML2 | Acute Myeloid Leukemia | 20 mg/kg SC twice weekly | Delayed tumor growth | [10] |

| H295R | Adrenocortical Carcinoma | 20 mg/kg | Significant tumor growth inhibition | [12] |

| JHU-LX33 (PDX) | Small-Cell Lung Cancer | Not Specified | Tumor growth inhibition | [14] |

Table 3: Modulation of ER Stress Markers by TAK-243

| Cell Line/Model | Marker | Change upon TAK-243 Treatment | Reference |

| MM1.S | p-PERK | Increased | [7] |

| MM1.S | ATF4 | Increased | [7] |

| MM1.S | XBP1s | Increased | [7] |

| MM1.S | BiP | Increased | [7] |

| DLBCL Cell Lines | p-PERK | Increased | [5] |

| DLBCL Cell Lines | p-eIF2α | Increased | [5] |

| DLBCL Cell Lines | CHOP | Increased | [5] |

| DLBCL Cell Lines | GRP78 | Increased | [5] |

| Adrenocortical Carcinoma Cell Lines | UPR markers | Activated | [3] |

| Glioblastoma Cell Lines | p-PERK, p-eIF2α, ATF4, CHOP | Increased | [9] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the effects of TAK-243 on ER stress in tumor cells.

Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and anti-proliferative effects of TAK-243 on cancer cell lines.

-

Methodology (MTT/CCK-8 Assay):

-

Seed tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of TAK-243 (e.g., 0-10 µM) for a specified duration (e.g., 72 hours).[11]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

-

Methodology (EdU Incorporation Assay):

-

Treat cells with TAK-243 as described above.

-

Incubate the cells with EdU (5-ethynyl-2'-deoxyuridine) for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the cells.

-

Perform a click chemistry reaction to label the incorporated EdU with a fluorescent probe.

-

Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry.[11]

-

Western Blotting for ER Stress Markers

-

Objective: To detect changes in the protein levels and phosphorylation status of key UPR signaling molecules.

-

Methodology:

-

Treat tumor cells with TAK-243 at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP, GRP78/BiP, β-actin as a loading control) overnight at 4°C.[5][15]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

RT-qPCR for UPR Target Gene Expression

-

Objective: To quantify the mRNA levels of UPR target genes.

-

Methodology:

-

Treat cells with TAK-243 as described for Western blotting.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.[16]

-

Synthesize cDNA from the RNA using a reverse transcription kit.[16]

-

Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes with primers specific for UPR target genes (e.g., ATF4, CHOP, XBP1s, GADD34, EDEM1).[9][15]

-

Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Experimental Workflow Diagram

Conclusion and Future Directions

TAK-243 represents a promising new class of anti-cancer agents that effectively induces ER stress-mediated apoptosis in tumor cells by inhibiting the ubiquitin-activating enzyme UBA1. The induction of the UPR is a central mechanism of its anti-neoplastic activity. The data presented in this guide highlight the potent in vitro and in vivo efficacy of TAK-243 across a range of cancer types.

Future research should continue to explore the intricate interplay between UBA1 inhibition, the UPR, and other cellular stress pathways. Identifying predictive biomarkers of response to TAK-243 will be crucial for its clinical development.[13] Furthermore, combination strategies, for instance with agents that exacerbate ER stress or inhibit adaptive UPR pathways, may enhance the therapeutic efficacy of TAK-243 and overcome potential resistance mechanisms.[3][6] The ongoing clinical evaluation of TAK-243 will provide further insights into its safety and efficacy in patients with advanced cancers.[17][18]

References

- 1. medkoo.com [medkoo.com]

- 2. imrpress.com [imrpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical evaluation of the selective small-molecule UBA1 inhibitor, TAK-243, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer | Semantic Scholar [semanticscholar.org]

- 14. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Facebook [cancer.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

TAK-243: A Technical Guide to its Impairment of DNA Damage Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which TAK-243, a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), impairs critical DNA damage repair (DDR) pathways. By disrupting the initial step of the ubiquitination cascade, TAK-243 sets off a chain reaction that compromises the cell's ability to respond to and repair DNA lesions, rendering cancer cells more vulnerable to DNA damaging agents. This guide provides a detailed overview of the affected signaling pathways, quantitative data from preclinical studies, and comprehensive experimental protocols for key assays.

Executive Summary

TAK-243 is a potent and selective inhibitor of UBA1, the principal E1 enzyme responsible for activating ubiquitin.[1] Ubiquitination, the post-translational modification of proteins with ubiquitin, is a pivotal signaling mechanism in the DNA damage response, orchestrating the recruitment and function of repair factors at sites of DNA lesions.[2][3][4] By forming a covalent adduct with ubiquitin, TAK-243 prevents its transfer to E2 conjugating enzymes, leading to a global shutdown of protein ubiquitination.[5][6] This disruption has profound consequences for multiple DNA repair pathways, including Non-Homologous End Joining (NHEJ), Homologous Recombination (HR), the Fanconi Anemia (FA) pathway, and Translesion Synthesis (TLS).[7] The impairment of these pathways underlies the synergistic effects observed when TAK-243 is combined with DNA-damaging therapies such as chemotherapy, radiation, and PARP inhibitors.[5][8]

Quantitative Data on TAK-243's Impact on DNA Damage Repair

The following tables summarize key quantitative data from preclinical studies investigating the effects of TAK-243 on cancer cells, with a focus on its impact on DNA damage and repair.

Table 1: In Vitro Efficacy of TAK-243 in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nmol/L) | Reference |

| SCLC (median of 26 lines) | Small Cell Lung Cancer | 15.8 | [5][8] |

| NCI-H196 | Small Cell Lung Cancer | >1000 | [5] |

| HCT-116 | Colon Carcinoma | Not specified | [9] |

| Calu-6 | Lung Carcinoma | Not specified | [9] |

| OCI-AML2 | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |

| TEX | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |

| U937 | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |

| NB4 | Acute Myeloid Leukemia | 15-40 (IC50) | [10] |

| CU-ACC1 | Adrenocortical Carcinoma | Not specified | [11][12] |

| CU-ACC2 | Adrenocortical Carcinoma | Not specified | [11][12] |

| NCI-H295R | Adrenocortical Carcinoma | Not specified | [11][12] |

Table 2: Effects of TAK-243 on DNA Damage Markers and Repair Proteins

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| OCI-AML2 | TAK-243 (increasing concentrations) | Reduced mono-ubiquitylated histones H2A and H2B | Dose-dependent decrease observed by immunoblotting | [10] |

| OCI-AML2 | TAK-243 + 3 Gy Irradiation | Reduced 53BP1 foci formation | Significant reduction in the number of 53BP1 foci per cell | [10] |

| OCI-AML2 | TAK-243 + 3 Gy Irradiation | Sustained γH2AX foci | Increased number of γH2AX foci per cell after 1 hour | [10] |

| HCT-116 | TAK-243 (8 hours) | Inhibition of E2-ubiquitin charging | Decreased levels of ubiquitylated UBE2A, UBE2B, UBE2T, PCNA, and FANCD2 | [9] |

| Calu-6 | TAK-243 (1 µM) + UV radiation | Impaired DNA damage repair | Increased tail moment in Comet assay at 6 hours post-treatment | [9] |

| Non-small cell lung cancer PDX | TAK-243 + Ionizing Radiation | Inhibition of 53BP1 foci formation | Blocked IR-induced recruitment of 53BP1 to sites of DNA damage | [7] |

Impairment of Key DNA Damage Repair Pathways

Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR)

The repair of DNA double-strand breaks (DSBs) is primarily mediated by NHEJ and HR. A critical early event in the signaling cascade at DSBs is the ubiquitination of histone H2A and H2AX, which is orchestrated by the E3 ubiquitin ligases RNF8 and RNF168.[13][14] This process creates a scaffold for the recruitment of downstream repair factors, including 53BP1 and BRCA1, which are key determinants of the repair pathway choice.[3][13]

TAK-243, by inhibiting UBA1, prevents the charging of E2 enzymes, including those that work in concert with RNF8 and RNF168. This leads to a failure to establish the ubiquitin-based signaling platform at DSBs. Consequently, the recruitment of 53BP1 and BRCA1 to the sites of damage is blocked, thereby impairing both NHEJ and HR.[7][10] The sustained presence of γH2AX foci in TAK-243-treated cells following irradiation is indicative of unrepaired DSBs.[10]

References

- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitylation in DNA double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chromatin Ubiquitination Guides DNA Double Strand Break Signaling and Repair [frontiersin.org]

- 4. Ubiquitylation-Mediated Fine-Tuning of DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A viral E3 ligase targets RNF8 and RNF168 to control histone ubiquitination and DNA damage responses | The EMBO Journal [link.springer.com]

Investigating the Effects of TAK-243 on Cell Cycle Progression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-243, a first-in-class, potent, and selective inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), has emerged as a promising therapeutic agent in oncology. By disrupting the initial step of the ubiquitination cascade, TAK-243 induces a cascade of cellular events, including proteotoxic stress, endoplasmic reticulum (ER) stress, and DNA damage, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the methodologies used to investigate the effects of TAK-243 on cell cycle progression, presents quantitative data on its activity, and illustrates the key signaling pathways and experimental workflows involved.

Introduction to TAK-243 and its Mechanism of Action

TAK-243 is a small molecule that forms a covalent adduct with ubiquitin at the active site of UBA1, preventing the transfer of ubiquitin to E2 conjugating enzymes.[3] This blockade of the ubiquitin-proteasome system (UPS) leads to the accumulation of ubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and inducing significant cellular stress.[3][4] The disruption of protein homeostasis and the inability to repair DNA damage effectively culminates in the arrest of the cell cycle at various phases, primarily the G1, S, and G2/M phases, and the induction of apoptosis.[1][5][6]

Quantitative Analysis of TAK-243 Activity

The cytotoxic and cell cycle-arresting effects of TAK-243 have been quantified across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution are summarized in the tables below.

Table 1: IC50 Values of TAK-243 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H1184 | Small-Cell Lung Cancer | 10 | [1] |

| Multiple SCLC Lines (Median) | Small-Cell Lung Cancer | 15.8 | [1] |

| NCI-H196 | Small-Cell Lung Cancer | 367.3 | [1] |

| CU-ACC1 | Adrenocortical Carcinoma | ~50 | [7] |

| CU-ACC2 | Adrenocortical Carcinoma | ~20 | [7] |

| NCI-H295R | Adrenocortical Carcinoma | ~100 | [7] |

| U251 | Glioblastoma | ~50 | [8] |

| LN229 | Glioblastoma | ~100 | [8] |

| Multiple GBM Lines (Range) | Glioblastoma | 15.64 - 396.3 | [8] |

| OCI-AML2 | Acute Myeloid Leukemia | ~20-40 | [9] |

| TEX | Acute Myeloid Leukemia | ~20-40 | [9] |

| U937 | Acute Myeloid Leukemia | ~20-40 | [9] |

| NB4 | Acute Myeloid Leukemia | ~20-40 | [9] |

| RPMI 8226 | Multiple Myeloma | Sub-micromolar | [10] |

| A549 | Lung Adenocarcinoma | Sub-micromolar | [10] |

Table 2: Effect of TAK-243 on Cell Cycle Distribution in MiaPaCa-2 Pancreatic Cancer Cells

| Treatment Time (hours) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| 0 (Control) | 55 | 25 | 20 | [5] |

| 6 | 45 | 35 | 20 | [5] |

| 16 | 30 | 30 | 40 | [5] |

| 24 | 20 | 25 | 55 | [5] |

Data represents an approximate distribution based on graphical representation in the cited literature.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of TAK-243 and calculate the IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of TAK-243 (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

Viability Assessment: After incubation, assess cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of TAK-243 on cell cycle phase distribution.

Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with TAK-243 at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 6, 12, 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blotting for Cell Cycle Regulatory Proteins

Objective: To investigate the effect of TAK-243 on the expression levels of key cell cycle regulatory proteins.

Methodology:

-

Protein Extraction: Treat cells with TAK-243 as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against cell cycle proteins such as Cyclin D1, Cyclin B1, CDK2, and p21 overnight at 4°C.[6][11][12][13][14]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualizing Pathways and Workflows

Signaling Pathway of TAK-243 Action

Caption: Mechanism of action of TAK-243 leading to cell cycle arrest.

Experimental Workflow for Investigating TAK-243 Effects

Caption: Workflow for studying TAK-243's impact on cell cycle.

Conclusion

TAK-243 represents a novel and potent therapeutic strategy for a variety of cancers by targeting the fundamental process of ubiquitination. The methodologies outlined in this guide provide a robust framework for researchers to investigate and understand the intricate effects of TAK-243 on cell cycle progression. The provided data and visual representations of the underlying pathways offer a solid foundation for further research and development in this promising area of oncology. The consistent induction of cell cycle arrest across multiple cancer types underscores the potential of UBA1 inhibition as a broad-spectrum anti-cancer approach.

References

- 1. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Discovery of MLN7243 (TAK-243): A First-in-Class Inhibitor of the Ubiquitin-Activating Enzyme

A Technical Guide for Researchers and Drug Development Professionals

Introduction

MLN7243, also known as TAK-243, is a pioneering, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), also known as UBA1.[1][2][3][4][5][6] As the primary E1 enzyme in the ubiquitin-proteasome system (UPS), UAE catalyzes the initial step in the ubiquitination cascade, a fundamental process governing protein homeostasis and cellular signaling.[1][3][6] The discovery of MLN7243 has opened new avenues for therapeutic intervention in oncology and other diseases by targeting the apex of the ubiquitin conjugation pathway. This document provides an in-depth technical overview of the foundational research on MLN7243, including its mechanism of action, pharmacological data, key experimental protocols, and the cellular pathways it modulates.

Mechanism of Action

MLN7243 is a mechanism-based inhibitor that functions by forming a stable MLN7243-ubiquitin adduct.[2][4] This adduct then occupies the adenylation site of the UAE, preventing the subsequent binding and activation of ubiquitin.[5] This blockade of ubiquitin conjugation leads to a global depletion of both mono- and poly-ubiquitinated proteins within the cell.[1][4] The disruption of ubiquitin-dependent processes results in several downstream cellular consequences, including:

-

Proteotoxic Stress: The accumulation of misfolded and unfolded proteins due to the inhibition of their degradation via the UPS leads to endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[1][2][4][6]

-

Cell Cycle Arrest: MLN7243 treatment has been shown to cause cell cycle arrest, primarily at the G1 and G2/M phases.[5]

-

Impairment of DNA Damage Repair: The inhibitor disrupts critical monoubiquitination events in DNA damage response pathways, such as the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.

-

Abrogation of NF-κB Signaling: MLN7243 treatment can lead to the inhibition of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation.[7]

-

Induction of Apoptosis: The culmination of these cellular stresses ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][2][4][6]

Quantitative Pharmacological Data

The potency and selectivity of MLN7243 have been characterized through various in vitro assays. The following tables summarize the key quantitative data from foundational studies.

| Target Enzyme | IC50 (nM) | Assay Type |

| UAE (UBA1) | 1 ± 0.2 | UBCH10 E2 Thioester Assay |

| UBA6 (Fat10-activating enzyme) | 7 ± 3 | Cell-free assay |

| NAE (NEDD8-activating enzyme) | 28 ± 11 | Cell-free assay |

| SAE (SUMO-activating enzyme) | 850 ± 180 | Cell-free assay |

| UBA7 (ISG15-activating enzyme) | 5,300 ± 2,100 | Cell-free assay |

| ATG7 (autophagy-activating enzyme) | >10,000 | Cell-free assay |

| Data sourced from Selleck Chemicals product information sheet.[8] |

| Cell Line | EC50 (µM) | Cancer Type |

| Panel of 30 Cancer Cell Lines | 0.006 - 1.1 | Various |

| Data represents the range of effective concentrations observed across a panel of cancer cell lines.[5] |

Key Experimental Protocols

This section details the methodologies for key experiments used in the foundational research of MLN7243.

In Vitro Ubiquitin Conjugation Assay

This assay is designed to measure the transfer of ubiquitin to an E2 enzyme, a process catalyzed by UAE, and to assess the inhibitory effect of MLN7243.

Materials:

-

Recombinant human UAE (E1 enzyme)

-

Recombinant human E2 enzyme (e.g., UbcH5c)

-

Recombinant human ubiquitin

-

ATP solution

-

MLN7243 (or other test compounds)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and Western blot apparatus

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ubiquitin, and the E2 enzyme.

-

Add MLN7243 at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixtures for a specified time at 37°C.

-

Initiate the reaction by adding UAE (E1 enzyme) and ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody to detect the formation of the E2-ubiquitin conjugate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value of MLN7243.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with MLN7243.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MLN7243

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of MLN7243 for a specified duration (e.g., 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of MLN7243.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, in cells treated with MLN7243.

Materials:

-

Cancer cell lines

-

MLN7243

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Treat the cells with MLN7243 at the desired concentration and for a specified time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MLN7243 and a typical experimental workflow for its characterization.

Caption: Mechanism of action of MLN7243.

Caption: Experimental workflow for MLN7243 characterization.

Caption: MLN7243-induced ER stress and NF-κB pathway modulation.

Conclusion

The discovery of MLN7243 represents a significant advancement in the field of ubiquitin-proteasome system-targeted therapies. Its unique mechanism of action, potent activity, and high selectivity for the ubiquitin-activating enzyme provide a powerful tool for both basic research and clinical development. The foundational studies summarized in this guide highlight the multifaceted cellular consequences of UAE inhibition, ultimately leading to cancer cell death. This comprehensive understanding of MLN7243's pharmacology and mechanism of action is crucial for its continued investigation and for the development of novel therapeutic strategies targeting the UPS.

References

- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Overexpression of ABCG2 Confers Resistance to MLN7243, a Ubiquitin-Activating Enzyme (UAE) Inhibitor [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Targeting ubiquitin-activating enzyme induces ER stress–mediated apoptosis in B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

The Cellular Cascade of UAE Inhibition by TAK-243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cellular consequences of inhibiting the Ubiquitin-Activating Enzyme (UAE) with TAK-243, a first-in-class small molecule inhibitor. We will delve into the molecular mechanism of action, the downstream effects on cellular pathways, and provide detailed experimental protocols for studying these phenomena.

Mechanism of Action: Disrupting the Ubiquitin-Proteasome System at its Apex

TAK-243, also known as MLN7243, is a potent and specific inhibitor of UAE (also known as UBA1), the principal E1 enzyme in the ubiquitin conjugation cascade.[1][2] It functions by forming a covalent adduct with ubiquitin, which then inhibits the UAE-mediated activation and transfer of ubiquitin to E2 conjugating enzymes.[3][4] This initial blockade triggers a cascade of cellular events stemming from the disruption of protein ubiquitination, a critical process for maintaining protein homeostasis.[1][2]

The inhibition of UAE by TAK-243 leads to a rapid depletion of cellular ubiquitin conjugates, both mono- and poly-ubiquitinated proteins.[4][5] This disruption of the ubiquitin-proteasome system (UPS) results in the accumulation of a wide range of proteins that are normally targeted for degradation, leading to proteotoxic stress and the activation of downstream signaling pathways.[1][3][5]

Key Cellular Consequences of TAK-243 Treatment

The inhibition of UAE by TAK-243 elicits a multi-faceted cellular response, ultimately leading to cell cycle arrest, apoptosis, and impairment of DNA damage repair, particularly in cancer cells which often exhibit a higher dependence on the UPS.[1][4]

Induction of the Unfolded Protein Response (UPR)

A primary and critical consequence of TAK-243 treatment is the induction of the Unfolded Protein Response (UPR).[3][6][7] The accumulation of misfolded and unfolded proteins due to the blockade of their degradation triggers stress in the endoplasmic reticulum (ER). This ER stress activates the three main UPR sensor proteins:

-

PERK (Protein kinase R-like endoplasmic reticulum kinase): Leads to the phosphorylation of eIF2α, attenuating global protein translation while promoting the translation of specific stress-responsive transcripts like ATF4.

-

IRE1α (Inositol-requiring enzyme 1α): Possesses both kinase and RNase activity. Its activation leads to the unconventional splicing of XBP1 mRNA, producing a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus where it is cleaved to release a cytosolic fragment that acts as a transcription factor for UPR target genes.

The sustained activation of the UPR, particularly the PERK-ATF4-CHOP axis, ultimately shifts the cellular response from adaptation to apoptosis.[4]

Cell Cycle Arrest

TAK-243 treatment leads to a significant arrest in the cell cycle.[1][8] The accumulation of key cell cycle regulatory proteins, which are normally degraded in a ubiquitin-dependent manner, disrupts the orderly progression through the cell cycle phases. Studies have shown that TAK-243 can induce arrest at both the G1 and G2/M phases, preventing cancer cells from proliferating.[4]

Induction of Apoptosis